molecular formula C14H15NO3S B15007237 4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione

4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione

Cat. No.: B15007237
M. Wt: 277.34 g/mol
InChI Key: KPNGQUPBCOGPRL-UHFFFAOYSA-N
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Description

4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a thiane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as LiAlH4 and NaBH4 is common in these processes to facilitate the reduction steps .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Uniqueness

4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE stands out due to its unique thiane ring structure combined with a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-thiopyran-5-one

InChI

InChI=1S/C14H15NO3S/c1-9(14-12(16)7-19-8-13(14)17)15-10-3-5-11(18-2)6-4-10/h3-6,16H,7-8H2,1-2H3

InChI Key

KPNGQUPBCOGPRL-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=C(CSCC2=O)O

Origin of Product

United States

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